N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide
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Description
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Studies
- The compound, as part of its class, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. Research involving molecular orbital methods and conformational analyses has provided insights into the energetic stability and binding interactions with the receptor, contributing to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Structural Activity Relationships
- A series of pyrazole derivatives, including the N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide, was designed to examine structure-activity relationships, revealing specific structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Radioligand Binding Analysis
- Investigations using radioligand binding analysis have explored the binding of analogs of the compound in the mouse brain to cannabinoid CB1 receptors, providing valuable data for the development of SPECT ligands that may be useful in characterizing brain CB1 receptor binding in vivo (Gatley et al., 1996).
Synthesis and Evaluation of Derivatives
- Novel benzamides and their copper and cobalt complexes, derived from this compound, have been synthesized and characterized, showing significant in vitro antibacterial activity against various bacterial strains. These findings underscore the potential of metal complexes in enhancing the biological activities of the parent compound (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(22-19-7-3-1-5-16(19)11-14-29-22)24-18-9-12-27(13-10-18)21-15-17-6-2-4-8-20(17)25-26-21/h1,3,5,7,15,18,22H,2,4,6,8-14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIULQMZJXBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4C5=CC=CC=C5CCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.